1-(Furan-3-carbonyl)-6-methylpiperidin-2-one
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Overview
Description
1-(Furan-3-carbonyl)-6-methylpiperidin-2-one is an organic compound that features a furan ring attached to a piperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-carbonyl)-6-methylpiperidin-2-one typically involves the reaction of furan derivatives with piperidinone precursors. One common method includes the use of furan-3-carbonyl chloride and 6-methylpiperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-carbonyl)-6-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the piperidinone structure can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the piperidinone structure.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Furan-3-carbonyl)-6-methylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets. The furan ring and piperidinone structure allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: Shares the furan ring structure but lacks the piperidinone moiety.
6-Methylpiperidin-2-one: Contains the piperidinone structure but lacks the furan ring.
Furan-2-carboxylic acid: Similar furan ring but with a different substitution pattern.
Uniqueness
1-(Furan-3-carbonyl)-6-methylpiperidin-2-one is unique due to the combination of the furan ring and piperidinone structure, which imparts distinct chemical properties and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
61586-91-2 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(furan-3-carbonyl)-6-methylpiperidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-10(13)12(8)11(14)9-5-6-15-7-9/h5-8H,2-4H2,1H3 |
InChI Key |
DOBPLVSILOWUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)N1C(=O)C2=COC=C2 |
Origin of Product |
United States |
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